2-(Trifluoromethyl)acrylic acid
Overview
Description
2-(Trifluoromethyl)acrylic acid (TFMAA) is a strong acid functional monomer . It is used as an acidic functional monomer for molecular imprinting of nicotine and also used in the conventional functional monomer methacrylic acid . It shows a good performance in the solid-phase extraction of domoic acid . It can also be used in the preparation of molecularly imprinted polymers that show diastereoselectivity for cinchona alkaloids .
Molecular Structure Analysis
The molecular formula of 2-(Trifluoromethyl)acrylic acid is C4H3F3O2 . The SMILES string representation is OC(=O)C(=C)C(F)(F)F .Chemical Reactions Analysis
A study has been conducted on the low energy electron-induced fragmentation of 2-(Trifluoromethyl)acrylic acid . The study found that the only significant DEA fragmentation channel is the cleavage of HF from the parent molecule upon electron attachment .Physical And Chemical Properties Analysis
2-(Trifluoromethyl)acrylic acid is a white to light yellow to light red powder or crystalline solid . It has a melting point of 51.0 to 54.0 °C and is soluble in water .Scientific Research Applications
Solid-Phase Extraction of Domoic Acid
TFMAA is a strong acid functional monomer that shows good performance in the solid-phase extraction of domoic acid . Solid-phase extraction is a separation process by which compounds that are dissolved or suspended in a liquid mixture are separated from other compounds in the mixture according to their physical and chemical properties.
Preparation of Molecularly Imprinted Polymers
TFMAA can be used in the preparation of molecularly imprinted polymers . These polymers have selective recognition sites that are complementary in shape, size, and functional groups to the template molecule. This makes them useful in a variety of applications, including separation sciences, sensors, and catalysis.
Diastereoselectivity for Cinchona Alkaloids
Another interesting application of TFMAA is its use in the preparation of molecularly imprinted polymers that show diastereoselectivity for cinchona alkaloids . Cinchona alkaloids are a group of compounds derived from the bark of cinchona trees and are known for their antimalarial properties.
Monomer for Polymer Synthesis
TFMAA is a monomer that can be used in the synthesis of various polymers . Its trifluoromethyl group imparts unique properties to the resulting polymers, such as increased chemical resistance and improved thermal stability.
Material in Organic Synthesis
TFMAA can be used as a starting material in organic synthesis . Its trifluoromethyl group can act as a directing group in various reactions, facilitating the introduction of new functional groups at specific positions in the molecule.
Intermediate in Pharmaceutical Manufacturing
TFMAA can serve as an intermediate in the manufacturing of certain pharmaceuticals . Its trifluoromethyl group can enhance the lipophilicity of drug molecules, potentially improving their pharmacokinetic properties.
Safety and Hazards
Mechanism of Action
Target of Action
2-(Trifluoromethyl)acrylic acid (TFMAA) is a strong acid functional monomer . It primarily targets the solid-phase extraction of domoic acid . Domoic acid is a potent neurotoxin, and the ability of TFMAA to extract it suggests a role in detoxification processes.
Mode of Action
TFMAA interacts with its targets through its strong acid functional group. This allows it to bind to and extract domoic acid from various environments
Biochemical Pathways
TFMAA is used in the preparation of molecularly imprinted polymers that show diastereoselectivity for cinchona alkaloids . This suggests that it may affect the biochemical pathways involving these alkaloids.
Result of Action
The primary molecular effect of TFMAA’s action is the extraction of domoic acid, a neurotoxin This could potentially reduce the toxicity of environments containing domoic acid
properties
IUPAC Name |
2-(trifluoromethyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3O2/c1-2(3(8)9)4(5,6)7/h1H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSRKCIBHNJFHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343138 | |
Record name | 2-(Trifluoromethyl)acrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)acrylic acid | |
CAS RN |
381-98-6 | |
Record name | 2-(Trifluoromethyl)acrylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=381-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Trifluoromethyl)acrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Trifluoromethyl)acrylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-(Trifluoromethyl)acrylic acid?
A1: The molecular formula of 2-(Trifluoromethyl)acrylic acid is C4H3F3O2, and its molecular weight is 156.06 g/mol.
Q2: Are there any available spectroscopic data for TFMAA?
A2: Yes, research articles commonly utilize techniques like 1H and 19F NMR, FTIR, and UV spectroscopy to characterize TFMAA and its derivatives. [, ] For example, 19F NMR spectroscopy is crucial for determining the microstructure of TFMAA copolymers. []
Q3: Is TFMAA compatible with aqueous systems?
A3: While TFMAA can be polymerized in aqueous solutions, its reactivity with water poses a challenge. Water can add regioselectively onto TFMAA, producing 3-hydroxy-2-(trifluoromethyl)propanoic acid. [, ]
Q4: How is 2-(Trifluoromethyl)acrylic acid used in molecular imprinting?
A4: TFMAA serves as a functional monomer in synthesizing molecularly imprinted polymers (MIPs). Its strong binding affinity, attributed to the electron-withdrawing trifluoromethyl group, allows for the creation of selective binding sites within the polymer matrix. [, , , ]
Q5: What are the advantages of using TFMAA over other functional monomers like methacrylic acid (MAA) in MIP synthesis?
A5: TFMAA often leads to MIPs with higher affinity and selectivity compared to those prepared with MAA. [, ] This improved performance is linked to the enhanced binding strength facilitated by TFMAA.
Q6: What types of target molecules have been successfully imprinted using TFMAA-based MIPs?
A6: Research demonstrates successful imprinting of diverse targets with TFMAA, including nicotine, [, ] cinchona alkaloids, [] phenylurea herbicides, [] sulfonylurea herbicides, [] 5-fluorouracil, [] atrazine, [] histamine, [] and estrogens. [, ]
Q7: How is computational chemistry employed in research involving TFMAA?
A7: Density Functional Theory (DFT) calculations are used to understand interactions between TFMAA and target molecules in MIP design. [] These calculations provide insights into binding energies, 3D structures, and molecular orbitals, aiding in the selection of optimal imprinting conditions. [, ]
Q8: Does 2-(Trifluoromethyl)acrylic acid exhibit any catalytic properties?
A8: While not a catalyst itself, TFMAA plays a crucial role in developing self-switchable catalytic nanoreactors. [] When incorporated into a polymer composite with platinum nanoparticles, TFMAA's temperature-dependent interactions with other polymers allow for controlled access to the catalytic sites, enabling "self-healing" and switchable catalytic behavior. []
Q9: Are there any other notable applications of TFMAA in materials science?
A9: TFMAA is explored as a component in developing 157nm photoresist materials for extreme ultraviolet lithography (EUVL). [, ] Its fluorine content enhances EUV absorption and may promote electron-induced dissociation, crucial for high-resolution patterning. []
Q10: What is known about the environmental impact and degradation of TFMAA?
A10: While specific ecotoxicological data might be limited, responsible research practices necessitate considering the potential environmental impact of TFMAA and its derivatives. Research on degradation pathways and potential mitigation strategies is crucial. []
Q11: Are there any known alternatives or substitutes for TFMAA in its various applications?
A11: The choice of alternatives depends on the specific application. For instance, in molecular imprinting, other acidic functional monomers like MAA or itaconic acid might be considered, although they may offer different performance characteristics. [, ]
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